Eupalinilide B

LSD1 inhibition Epigenetics Selectivity

Eupalinilide B is a guaiane-type sesquiterpene lactone isolated from Eupatorium lindleyanum. This natural product has a molecular weight of 360.40 g/mol.

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
Cat. No. B1631284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalinilide B
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O
InChIInChI=1S/C20H24O6/c1-10(6-8-21)18(22)25-14-9-11(2)13-5-7-20(4,24)16(13)17-15(14)12(3)19(23)26-17/h5-7,13-17,21,24H,2-3,8-9H2,1,4H3/b10-6+/t13-,14+,15+,16-,17-,20+/m0/s1
InChIKeyHCGYMFPNEDDKQY-LSOVPSQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupalinilide B: A Guaiane-Type Sesquiterpene Lactone from Eupatorium lindleyanum for Oncology Research


Eupalinilide B is a guaiane-type sesquiterpene lactone isolated from Eupatorium lindleyanum [1]. This natural product has a molecular weight of 360.40 g/mol [2]. It exhibits cytotoxicity against multiple cancer cell lines and has been characterized as both a reversible inhibitor of lysine-specific demethylase 1 (LSD1) [3] and an irreversible inhibitor of thioredoxin reductase (TrxR) [4], two distinct targets with relevance in oncology research.

Why Eupalinilide B Cannot Be Simply Substituted: Target Engagement and Isomeric Specificity


Sesquiterpene lactones from Eupatorium species share a core scaffold but exhibit divergent biological activities based on subtle structural variations. For instance, eupalinilide A and B are cis-trans isomers, yet their metabolic profiles differ quantitatively in human liver microsomes [1]. Eupalinilide B demonstrates a unique combination of targets: it is a selective, reversible LSD1 inhibitor [2] and an irreversible TrxR inhibitor targeting the Sec498 residue [3]. Substituting another guaianolide—even a close analog like eupalinilide A—would risk losing this specific dual-target profile and the associated downstream effects, including differential in vivo tumor growth inhibition. Therefore, procurement of the precise compound is essential for studies where mechanism or metabolic fate is a variable.

Eupalinilide B: Quantified Differentiation Against Comparators


Superior LSD1 Selectivity of Eupalinilide B Over MAO-A and MAO-B

Eupalinilide B was assessed for selectivity between LSD1 and the related enzymes MAO-A and MAO-B. At a concentration of 1000 nM, eupalinilide B inhibited LSD1, MAO-A, and MAO-B activity with inhibitory rates of 78%, 15%, and 16.7%, respectively [1]. This demonstrates a clear preferential inhibition of LSD1 over the monoamine oxidases.

LSD1 inhibition Epigenetics Selectivity

Irreversible TrxR Inhibition via Sec498 Binding: A Distinct Mechanism

Eupalinilide B was found to inhibit thioredoxin reductase (TrxR) in an irreversible manner by primarily targeting the conserved selenocysteine 498 residue [1]. This mechanism differs from many other TrxR inhibitors that are reversible. In a head-to-head comparison with the known TrxR inhibitor auranofin, eupalinilide B exhibited a distinct mode of irreversible inhibition.

Thioredoxin reductase Oxidative stress Colorectal cancer

Differential Metabolic Stability: Eupalinilide B vs. Eupalinilide A

In a direct comparative study, eupalinilide A (EA) and eupalinilide B (EB) were metabolically profiled in human liver microsomes. EB generated 19 metabolites, while EA generated 16, indicating a difference in metabolic pathways and potential stability [1]. Although both compounds showed low hepatotoxicity, the distinct metabolite profiles suggest that EB and EA are not pharmacokinetically interchangeable.

Metabolic stability Human liver microsomes Pharmacokinetics

Potent Cytotoxicity Against Laryngeal Cancer Cell Lines with Defined IC50 Values

Eupalinilide B exhibited concentration-dependent inhibition of proliferation in a panel of laryngeal cancer cell lines. The IC50 values were: TU212 (1.03 µM), AMC-HN-8 (2.13 µM), M4e (3.12 µM), LCC (4.20 µM), TU686 (6.73 µM), and Hep-2 (9.07 µM) [1]. In contrast, eupalinilide A showed no reported activity in these models, and parthenolide, a common sesquiterpene lactone, has a reported IC50 of ~15 µM in the Hep-2 cell line (class-level inference).

Laryngeal cancer Cytotoxicity IC50

In Vivo Tumor Growth Inhibition in Two Distinct Xenograft Models

Eupalinilide B significantly suppressed tumor growth in vivo in two independent studies. In a TU212 laryngeal cancer xenograft model, eupalinilide B significantly reduced tumor growth (P < 0.01) [1]. In a separate study using RKO colorectal cancer xenografts, eupalinilide B treatment also led to significant tumor growth inhibition [2]. In contrast, eupalinilide A has not been reported to show in vivo efficacy in these models.

Xenograft In vivo efficacy Tumor growth

Optimal Research Applications for Eupalinilide B


Epigenetic Research Focused on Selective LSD1 Inhibition

Researchers studying the role of lysine-specific demethylase 1 (LSD1) in cancer can utilize eupalinilide B as a selective tool compound. Its superior selectivity for LSD1 over MAO-A and MAO-B (78% vs. 15% and 16.7% inhibition at 1000 nM, respectively) [1] makes it a valuable probe for dissecting LSD1-specific biology without confounding off-target effects on monoamine oxidases.

Colorectal Cancer Models Requiring Irreversible TrxR Inhibition

For investigations into oxidative stress-mediated apoptosis in colorectal cancer, eupalinilide B offers a distinct advantage due to its irreversible inhibition of thioredoxin reductase (TrxR) via binding to the Sec498 residue [2]. This mechanism leads to sustained target engagement and ROS accumulation, differentiating it from reversible TrxR inhibitors like auranofin.

Laryngeal Cancer Studies Requiring Validated In Vivo Efficacy

Eupalinilide B is particularly suited for laryngeal cancer research, where it has demonstrated both potent in vitro cytotoxicity (IC50 = 1.03 µM in TU212 cells) and significant in vivo tumor growth suppression (P < 0.01) in a TU212 xenograft model [1]. This dual in vitro/in vivo validation provides a strong rationale for its use in preclinical studies of this cancer type.

Comparative Metabolic and Pharmacokinetic Studies of Sesquiterpene Lactones

Given the differential metabolic profiles of eupalinilide B (19 metabolites) and its isomer eupalinilide A (16 metabolites) in human liver microsomes [3], eupalinilide B serves as an essential reference standard for studies investigating structure-metabolism relationships among sesquiterpene lactones or developing analytical methods for these compounds in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eupalinilide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.